molecular formula C12H9NO6S B13997187 7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo- CAS No. 63581-29-3

7H-Furo[3,2-g][1]benzopyran-4-sulfonamide, 9-methoxy-7-oxo-

Cat. No.: B13997187
CAS No.: 63581-29-3
M. Wt: 295.27 g/mol
InChI Key: HSMONJNNBAGERF-UHFFFAOYSA-N
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Description

7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- typically involves multi-step organic reactions. The process begins with the formation of the furan ring, followed by the introduction of the benzopyran moiety. The sulfonamide group is then added through sulfonation reactions. The final step involves the methoxylation and oxidation to achieve the desired compound. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The sulfonamide and methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 7H-Furo3,2-gbenzopyran-7-one, 4-methoxy- : Shares a similar core structure but lacks the sulfonamide group.
  • 7H-Furo3,2-gbenzopyran-7-one, 4-bromo-9-methoxy- : Contains a bromine atom instead of the sulfonamide group.
  • 7H-Furo3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- : Features a different substituent at the 9-position.

Uniqueness

The presence of the sulfonamide group in 7H-Furo3,2-gbenzopyran-4-sulfonamide, 9-methoxy-7-oxo- distinguishes it from other similar compounds. This functional group imparts unique chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

CAS No.

63581-29-3

Molecular Formula

C12H9NO6S

Molecular Weight

295.27 g/mol

IUPAC Name

9-methoxy-7-oxofuro[3,2-g]chromene-4-sulfonamide

InChI

InChI=1S/C12H9NO6S/c1-17-11-9-7(4-5-18-9)12(20(13,15)16)6-2-3-8(14)19-10(6)11/h2-5H,1H3,(H2,13,15,16)

InChI Key

HSMONJNNBAGERF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)N)C=CO2

Origin of Product

United States

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